7-Ethylguanine
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
19530-88-2 |
|---|---|
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-amino-7-ethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13) |
Clé InChI |
ZHJMQAUXHDDIOL-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C1C(=O)NC(=N2)N |
SMILES isomérique |
CCN1C=NC2=C1C(=O)N=C(N2)N |
SMILES canonique |
CCN1C=NC2=C1C(=O)N=C(N2)N |
Synonymes |
7-ethylguanine |
Origine du produit |
United States |
Mechanisms of 7 Ethylguanine Formation
Exogenous Agent-Induced Formation of 7-Ethylguanine
The formation of this compound in DNA is a significant consequence of exposure to various external chemical agents. These agents, often classified as environmental carcinogens and alkylating agents, can directly or indirectly lead to the ethylation of the N7 position of guanine (B1146940), a nucleophilic site within the DNA structure. researchgate.net This alteration of the DNA molecule is a critical event in chemical carcinogenesis.
Formation from Environmental Carcinogens and Alkylating Agents
Diethylnitrosamine (DENA) is a potent hepatocarcinogen that requires metabolic activation to exert its carcinogenic effects. nih.govinvivochem.com This bioactivation process, primarily carried out by cytochrome P450 enzymes in the liver, transforms DENA into a reactive ethylating species. nih.govresearchgate.netresearchgate.net The resulting electrophilic intermediates can then attack nucleophilic sites in DNA, with the N7 position of guanine being a prominent target. capes.gov.brnih.gov
The metabolic activation of DENA leads to the formation of ethyl DNA adducts, including this compound. mdpi.com Studies in rats have shown that administration of DENA results in the formation of this compound in liver DNA. nih.govaacrjournals.org The extent of this ethylation is dose-dependent. aacrjournals.org Following a single dose of DENA, the formation of this compound in the DNA of rat kidneys has been observed, highlighting the compound's ability to induce this specific type of DNA damage in target organs. capes.gov.brnih.gov The formation of this compound is considered a key step in the initiation of carcinogenesis induced by DENA. researchgate.net
N-Ethyl-N-nitrosourea (ENU) and Ethyl Methanesulfonate (B1217627) (EMS) are powerful alkylating agents known to induce mutations through the ethylation of DNA. peerj.comnih.gov Both compounds can directly react with DNA without the need for metabolic activation.
N-Ethyl-N-nitrosourea (ENU) is a potent carcinogen that forms several ethylated DNA adducts, with this compound being one of the products. researchgate.netnih.gov ENU acts primarily through an SN1-type reaction, which favors the alkylation of oxygen atoms in DNA but also results in the formation of Nthis compound. nih.govbiorxiv.org Studies have demonstrated the formation of this compound in various tissues following ENU exposure. researchgate.netnih.gov The persistence of this adduct in DNA is influenced by its chemical stability and the efficiency of DNA repair mechanisms. researchgate.netnih.gov
Ethyl Methanesulfonate (EMS) is a widely used chemical mutagen that transfers its ethyl group to guanine bases in DNA. mdpi.com This reaction can lead to the formation of this compound. peerj.com The mechanism of EMS mutagenesis involves the alkylation of guanine, which can result in mispairing during DNA replication. mdpi.comwikipedia.org While O6-ethylguanine is a major mutagenic lesion, EMS also produces this compound. peerj.comscispace.com The hydrolysis of this compound can lead to G/C to T/A transversions. peerj.commdpi.com
| Alkylating Agent | Reaction Mechanism | Primary Mutagenic Lesion | Other Adducts Formed |
| N-Ethyl-N-nitrosourea (ENU) | SN1-type reaction nih.govbiorxiv.org | O6-ethylguanine, O4-ethylthymine, O2-ethylthymine nih.govresearchgate.net | This compound researchgate.netnih.gov |
| Ethyl Methanesulfonate (EMS) | Mixed SN1/SN2-type reaction nih.gov | O6-ethylguanine scispace.com | This compound peerj.commdpi.com |
Ethylene (B1197577) oxide is a gaseous alkylating agent that can react with DNA to form adducts. iarc.frnih.gov The reaction of ethylene oxide with guanine primarily occurs at the N7 position, leading to the formation of 7-(2-hydroxyethyl)guanine, a derivative of this compound. iarc.frnih.govresearchgate.net The reactivity of ethylene oxide is attributed to the strained three-membered ring, which makes it susceptible to nucleophilic attack by the N7 atom of guanine. iarc.fr
Alkylation of guanosine (B1672433) with ethylene oxide has been shown to yield 7-alkylguanines upon acid hydrolysis. researchgate.net Further alkylation of 7-(2-hydroxyethyl)guanine with ethylene oxide can lead to the formation of 7,9-di-(2-hydroxyethyl)guanine. researchgate.net The formation of N7-hydroxyethyl-guanine is the major DNA adduct formed when ethene is metabolically activated to ethylene oxide. nih.gov
Metabolic Activation Pathways Leading to N7-Guanine Ethylation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including nitrosamines. impactfactor.orgnih.govnih.gov These enzymes are primarily located in the liver and are responsible for the metabolic activation of procarcinogens like diethylnitrosamine (DENA) into their ultimate carcinogenic forms. nih.govoup.commdpi.com
The metabolic activation of DENA is a critical step for its carcinogenicity and involves the enzymatic hydroxylation of the ethyl group, a reaction catalyzed by specific CYP isoforms. nih.govimpactfactor.org This process generates highly reactive electrophilic intermediates that can then covalently bind to cellular macromolecules, including DNA. researchgate.net
Specifically, CYP2E1 has been identified as a major enzyme involved in the bioactivation of DENA. nih.govresearchgate.net Studies have shown a strong correlation between CYP2E1 activity and the deethylation of NDEA. oup.com Other P450 isoforms, such as CYP2A6, may also contribute to the metabolism of ethyl-containing nitrosamines. oup.comnih.gov The activation of DENA by CYP enzymes leads to the formation of DNA adducts, including this compound, which are implicated in the initiation of cancer. researchgate.netmdpi.com The processive oxidation of aldehydes formed during nitrosamine (B1359907) metabolism by P450s has also been observed. nih.gov
| Enzyme Family | Specific Isoforms | Substrate | Role in this compound Formation |
| Cytochrome P450 (CYP) | CYP2E1 nih.govresearchgate.net | Diethylnitrosamine (DENA) | Catalyzes the metabolic activation of DENA, leading to the formation of a reactive ethylating species that forms this compound. nih.govmdpi.com |
| CYP2A6 oup.comnih.gov | Diethylnitrosamine (NDEA) | Contributes to the deethylation and activation of NDEA. oup.comnih.gov |
Identification of Unidentified Direct-Acting Ethylating Agents
Compelling evidence points to the existence of unidentified, direct-acting ethylating agents within cigarette smoke that can lead to the formation of this compound without requiring prior metabolic activation. nih.govoup.comacs.org Studies have directly demonstrated this by exposing calf thymus DNA to cigarette smoke condensate in vitro. acs.orgoup.com
In one such study, treating calf thymus DNA with the smoke generated from an increasing number of cigarettes resulted in a corresponding linear increase in the formation of this compound (N-7EtG). acs.org This direct correlation strongly suggests the presence of a direct-acting ethylating agent in the smoke. acs.org The identity of this specific chemical agent, however, remains unknown. acs.orgoup.com
Further evidence comes from molecular dosimetry studies in human populations. Multiple analyses have detected ethylated DNA adducts, including this compound, in various biological samples from smokers, often at significantly higher levels than in non-smokers. mdpi.comnih.govresearchgate.net For example, levels of 3-ethyladenine (B1436549) (3-etA) and this compound (7-etG) were found to be substantially higher in the leukocyte DNA of smokers compared to non-smokers. mdpi.comnih.gov Similarly, the urinary concentration of 7-EtG was approximately three times higher in smokers than in non-smokers, and the levels correlated significantly with cotinine, a biomarker for smoke exposure. oup.com Elevated levels of 7-etG have also been quantified in the saliva of smokers. mdpi.comnih.gov
While many studies show a clear link between smoking and increased this compound levels, some research has yielded different findings. One study analyzing leukocyte DNA found no significant difference in this compound levels between smokers and non-smokers, suggesting that sources other than direct ethylation from cigarette smoke may contribute to the presence of this adduct in leukocytes. nih.gov Nevertheless, the collective body of evidence from in vitro DNA alkylation studies and human biomonitoring strongly supports the presence of direct-acting ethylating agents in tobacco smoke. mdpi.com
Endogenous Formation Pathways of this compound
Characterization of Endogenous Sources and Background Levels of this compound Adducts
This compound is not only formed from exposure to external agents but also exists as a background DNA adduct arising from endogenous processes. researchgate.netnih.gov This adduct has been detected in the DNA of tissues from humans and rodents not known to be exposed to ethylating carcinogens, indicating the presence of internal formation pathways. nih.govnih.govoup.com
Analyses of human tissues have consistently identified background levels of this compound. A study of 26 human liver DNA samples found that 25 were positive for the adduct, with an average level of 42.2 ± 43.0 fmol/µmol of guanine. nih.gov This ubiquitous presence in the liver points towards likely endogenous sources. nih.gov Similarly, this compound has been quantified in human leukocyte DNA from non-smokers, with average levels around 41.3 ± 34.9 fmol/µmol of guanine. nih.gov These levels are comparable to other recognized endogenous DNA adducts, such as those derived from lipid peroxidation. nih.gov
The precise endogenous sources of this compound are not yet fully elucidated. nih.gov One proposed origin is the metabolism of ethanol, potentially through the reaction of ethyl glucuronide or related conjugates with DNA. nih.gov Another possibility is that this compound arises from the degradation of more complex DNA adducts. nih.gov For example, researchers have detected 7-(2'-carboxyethyl)guanine (7-CEGua) in human liver DNA, and it is conceivable that this adduct could be partially converted to this compound in vivo. nih.govacs.org
Data Tables
Table 1: Levels of this compound (7-etG) in Human Samples from Smokers and Non-Smokers
| Sample Type | Population | Mean Level of 7-etG | Units | Source |
|---|---|---|---|---|
| Leukocyte DNA | Smokers (n=20) | 9.7 ± 8.3 | adducts per 10⁸ nucleotides | mdpi.comnih.gov |
| Leukocyte DNA | Non-smokers (n=20) | 0.3 ± 0.8 | adducts per 10⁸ nucleotides | mdpi.comnih.gov |
| Leukocyte DNA | Smokers (n=30) | 49.6 ± 43.3 | fmol/µmol Gua | nih.gov |
| Leukocyte DNA | Non-smokers (n=30) | 41.3 ± 34.9 | fmol/µmol Gua | nih.gov |
| Saliva DNA | Smokers (n=15) | 14 ± 8.2 | adducts per 10⁸ nucleotides | mdpi.comnih.gov |
| Saliva DNA | Non-smokers (n=15) | 3.8 ± 2.8 | adducts per 10⁸ nucleotides | mdpi.comnih.gov |
| Urine | Smokers (n=32) | 85.5 ± 105 | pg/mg creatinine | oup.com |
| Urine | Non-smokers (n=35) | 28.1 ± 19.4 | pg/mg creatinine | oup.com |
| Urine | Smokers (n=21) | 19 ± 14 | pg/mL | mdpi.comnih.gov |
| Urine | Non-smokers (n=20) | 2.4 ± 3.0 | pg/mL | mdpi.comnih.gov |
Table 2: In Vitro Formation of this compound (N-7EtG) in Calf Thymus DNA Exposed to Cigarette Smoke
| Number of Cigarettes | N-7EtG Adducts Formed | Units | Source |
|---|---|---|---|
| 1 | 1.3 | adducts per 10⁸ nucleotides | acs.org |
| 5 | 3.6 | adducts per 10⁸ nucleotides | acs.org |
Advanced Analytical Methodologies for 7 Ethylguanine Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of 7-ethylguanine. oup.com This powerful technology is favored for its ability to overcome the sensitivity and specificity challenges often encountered with other analytical methods, especially when dealing with the intricate biological matrix of samples like urine. oup.comoup.com The inherent selectivity and sensitivity of LC-MS/MS allow for the accurate measurement of DNA adducts at very low concentrations. nih.gov
Isotope Dilution LC-MS/MS for Ultrasensitive DNA Adduct Detection
Isotope dilution mass spectrometry is a definitive method for the precise quantification of DNA adducts, including this compound. nih.gov This approach involves the use of a stable isotope-labeled internal standard, such as [¹⁵N₅]this compound, which is chemically identical to the analyte but has a different mass. nih.govacs.orgnih.gov The internal standard is added to the sample at the beginning of the preparation process, allowing it to account for any loss of the analyte during extraction, purification, and analysis. oup.com This ensures a high degree of accuracy and reproducibility. nih.gov
The process typically involves the release of this compound from the DNA backbone through neutral thermal hydrolysis. acs.orgnih.govnih.gov The sample is then often purified using solid-phase extraction (SPE) before being subjected to LC-MS/MS analysis. nih.govnih.gov The use of on-line SPE systems can further enhance the method's sensitivity and throughput by automating the sample cleanup and enrichment process. nih.gov This technique has been successfully applied to various biological samples, including DNA from leukocytes and saliva, as well as urine. oup.comnih.govnih.gov
Research has demonstrated the exceptional sensitivity of this method. For instance, a study using isotope dilution LC-MS/MS with on-line enrichment for urinary this compound reported a detection limit of 0.59 pg/mL on-column. oup.com Another method developed for detecting this compound in calf thymus DNA achieved a limit of detection of 2.0 fmol on-column. acs.org These low detection limits are critical for measuring the background levels of DNA adducts in unexposed individuals and for detecting small increases resulting from exposure to ethylating agents.
| Matrix | Detection Limit | Reference |
|---|---|---|
| Urine | 0.59 pg/mL | oup.com |
| Calf Thymus DNA | 2.0 fmol | acs.org |
| Mosquito Fish Liver DNA | 0.17 fmol | nih.gov |
High-Resolution Tandem Mass Spectrometry (HRMS/MS) for Precise Adduct Analysis
High-resolution tandem mass spectrometry (HRMS/MS) offers an additional layer of specificity and confidence in the identification and quantification of this compound. nih.govnih.gov By utilizing high-resolution mass analyzers, such as the Orbitrap, it is possible to determine the mass of ions with very high accuracy. nih.gov This capability allows for the differentiation of the analyte from isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions.
In a typical HRMS/MS workflow for this compound, the precursor ion (m/z 180 for this compound) is isolated and fragmented. nih.govnih.gov The resulting product ions are then measured with high mass accuracy. nih.gov For example, a method for analyzing this compound in leukocyte DNA used the transition of the protonated molecule [M+H]⁺ at m/z 180 to the protonated guanine (B1146940) fragment [Gua+H]⁺ at m/z 152.05669, with the fragment ion monitored at a high resolution. nih.govnih.gov This precise mass measurement confirms the elemental composition of the fragment and, by extension, the identity of the original adduct.
The combination of liquid chromatography, nanoelectrospray ionization, and HRMS/MS has been shown to be a powerful tool for analyzing this compound in human leukocyte DNA. nih.govnih.govacs.org One such method reported a detection limit of approximately 10 amol on-column and a limit of quantitation of about 8 fmol/μmol of guanine, starting with 180 μg of DNA. nih.govnih.gov This level of sensitivity is crucial for detecting the low levels of adducts typically found in human samples.
| Population | Mean Level (± S.D.) (fmol/μmol Gua) | Range (fmol/μmol Gua) | Reference |
|---|---|---|---|
| Smokers (n=30) | 49.6 ± 43.3 | 14.6 - 181 | nih.govnih.govacs.org |
| Nonsmokers (n=30) | 41.3 ± 34.9 | 9.64 - 157 | nih.govnih.govacs.org |
Nanoflow LC-Nanospray Ionization Tandem Mass Spectrometry (NanoLC-NSI/MS/MS) Applications
Nanoflow liquid chromatography coupled with nanospray ionization tandem mass spectrometry (nanoLC-NSI/MS/MS) provides enhanced sensitivity for the analysis of this compound, particularly when sample amounts are limited. nih.govnih.govscience.gov The significantly lower flow rates used in nanoLC (typically in the nanoliter per minute range) lead to more efficient ionization in the NSI source, resulting in a greater signal for a given amount of analyte. nih.gov
This technique has been effectively used for the noninvasive measurement of this compound in human salivary DNA. nih.gov In one study, a stable isotope dilution nanoLC-NSI/MS/MS assay was developed to measure both N³-ethyladenine and this compound. nih.gov The method involved neutral thermal hydrolysis to release the ethylated purines, followed by solid-phase extraction for enrichment. nih.gov The detection limit for this compound was 10 fg (56 amol) on-column, and the lower limit of quantification was 100 fg (560 amol), which corresponds to approximately 8.6 adducts in 10⁹ normal nucleotides when starting with 20 μg of DNA. nih.gov
The high sensitivity of nanoLC-NSI/MS/MS has enabled the detection of significant differences in this compound levels between smokers and nonsmokers in salivary DNA. nih.gov In the aforementioned study, the mean level of this compound in smokers was 14.1 ± 8.2 per 10⁸ nucleotides, compared to 3.8 ± 2.8 per 10⁸ nucleotides in nonsmokers. nih.gov This demonstrates the utility of this method for biomonitoring studies.
| Population | Mean Level (± S.D.) (adducts/10⁸ nucleotides) | Reference |
|---|---|---|
| Smokers (n=15) | 14.1 ± 8.2 | nih.gov |
| Nonsmokers (n=15) | 3.8 ± 2.8 | nih.gov |
Complementary Chromatographic and Spectroscopic Techniques in Adduct Research
While LC-MS/MS is the predominant technique, other chromatographic and spectroscopic methods have also been employed in the study of this compound and other DNA adducts. oup.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-performance liquid chromatography (HPLC) is a versatile separation technique that can be coupled with various detectors for the analysis of this compound. oup.comwikipedia.orgopenaccessjournals.com Before the widespread adoption of mass spectrometry, HPLC with UV, fluorescence, or electrochemical detection was commonly used. oup.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org
HPLC methods with electrochemical detection have been developed for this compound, with reported limits of detection in the range of 114 to 2000 fmol. oup.com While these methods can be effective, they may lack the specificity and sensitivity of mass spectrometric detection, and can be more susceptible to interferences from the complex biological matrix. oup.comoup.com Immunochemical methods have also been used in conjunction with HPLC for the analysis of this compound. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylated Bases
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govnoaa.gov For the analysis of alkylated DNA bases like this compound, derivatization is typically required to increase their volatility and thermal stability. nih.gov
Historically, GC-MS with negative ion chemical ionization was applied to the analysis of DNA adducts following hydrolysis and derivatization. nih.gov While GC-MS can provide high sensitivity and specificity, the need for derivatization can make the sample preparation process more laborious and introduce potential variability. oup.com For this reason, LC-MS/MS is now more commonly used for the routine analysis of this compound and other DNA adducts. nih.gov
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts, including this compound. nih.govspringernature.com The fundamental procedure involves several key steps: the enzymatic digestion of a DNA sample into 3'-monophosphate nucleosides, the enrichment of the adducted nucleotides, the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adduct catalyzed by T4 polynucleotide kinase, and finally, the separation and quantification of the radiolabeled adducts using chromatographic techniques. nih.govspringernature.comspringernature.com
This assay is renowned for its exceptional sensitivity, requiring only microgram quantities of DNA and capable of detecting adduct levels as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides. springernature.com The sensitivity can be further enhanced through a variation of the standard method. nih.gov By treating the DNA digest with nuclease P1 prior to the labeling step, normal (unadducted) nucleotides are dephosphorylated, preventing them from being labeled. nih.gov This enrichment strategy ensures that only the adducted nucleotides, which are resistant to nuclease P1, serve as substrates for the kinase, thereby significantly increasing the assay's detection power. nih.gov
The ³²P-postlabeling technique has been specifically adapted for the analysis of N7-alkylguanines. nih.govberkeley.edu An enrichment method tailored for positively charged adducts, such as 7-alkylguanines, enhances the detection limit to levels comparable with those for bulky aromatic adducts. berkeley.edu For instance, a chemically-specific ³²P-postlabeling assay has been successfully employed to measure 7-ethyl-2'-deoxyguanosine-3'-monophosphate (7-ethyl-dGp) in human lung tissue samples. researchgate.net After labeling, the adducts are typically separated for quantification using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govki.se The use of HPLC coupled with a radioisotope detector allows for precise quantification and high resolution of the separated adducts. nih.govki.se
Table 1: Key Features of the ³²P-Postlabeling Assay for DNA Adducts
| Feature | Description | Source(s) |
|---|---|---|
| Principle | Enzymatic DNA digestion, adduct enrichment, ³²P-labeling of adducts, and chromatographic separation. | nih.govspringernature.comspringernature.com |
| Sensitivity | Can detect 1 adduct in 10⁹–10¹⁰ nucleotides. | springernature.com |
| Enhancement | Nuclease P1 treatment selectively removes normal nucleotides, increasing sensitivity for adducts. | nih.gov |
| Application | Adapted for detecting 7-alkylguanines, including this compound, in biological samples. | nih.govberkeley.eduresearchgate.net |
| Separation | Commonly uses Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | ki.se |
Immunochemical Methods for N7-Alkylguanine Adduct Detection
Immunochemical methods leverage the high specificity of antibodies to detect and quantify DNA adducts. tera.org Techniques such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), and immunoaffinity chromatography are central to this approach. iarc.fr The development of monoclonal antibodies (mAbs) has been particularly significant for the detection of N7-alkylguanine adducts. nih.govnih.gov
Researchers have successfully produced monoclonal antibodies against the imidazole (B134444) ring-opened form of Nthis compound (RON7-EtGua), a stable derivative formed under alkaline conditions. nih.gov These antibodies can be selected and optimized for high performance in various immunoassay formats, including competitive ELISA for quantification in purified DNA and immunofluorescence microscopy for in situ detection within cells. nih.govnih.gov
The specificity of these antibodies is a critical factor. Detailed characterization has shown that some mAbs can recognize not only RON7-EtGua but also exhibit cross-reactivity with the corresponding ring-opened methyl and 2-hydroxyethyl guanine adducts. nih.gov The binding affinity can vary depending on the specific alkyl group and the chemical context (i.e., free base, nucleoside, or within the DNA strand). nih.gov In addition to compound-specific antibodies, group-specific antibodies have been developed that can recognize a broader class of 7-alkylguanines, which are useful for immunoaffinity purification. psu.edu
The sensitivity of these methods is a major advantage. Competitive ELISA stands out as the most sensitive immunochemical technique for this purpose, with a reported detection limit of 2.2 RON7-EtGua adducts per 10⁶ nucleotides for a specific antibody (N7E-026). nih.gov Other formats, such as a direct DNA-ELISA and immunofluorescence microscopy, have detection limits of 16 and 23 RON7-EtGua adducts per 10⁶ nucleotides, respectively. nih.gov
Table 2: Detection Limits of Immunochemical Methods for N7-Alkylguanine Adducts
| Method | Target Adduct | Detection Limit (adducts per 10⁶ nucleotides) | Source(s) |
|---|---|---|---|
| Competitive ELISA | RON7-EtGua | 2.2 | nih.gov |
| DNA-ELISA | RON7-EtGua | 16 | nih.gov |
| Immunofluorescence Microscopy (IFM) | RON7-EtGua | 23 | nih.gov |
| DNA-ELISA | Ring-opened N7-methylguanine | 12 | nih.gov |
| DNA-ELISA | Ring-opened N7-(2-hydroxyethyl)guanine | 11 | nih.gov |
Methodological Considerations for DNA Hydrolysis and Sample Enrichment in Adduct Analysis
The accurate quantification of this compound adducts from biological samples necessitates robust and optimized methods for both the release of the adduct from the DNA backbone and its purification from a complex matrix.
DNA Hydrolysis: To analyze this compound, which is an N-glycosidically unstable adduct, a common strategy is to induce its release from the DNA strand. Neutral thermal hydrolysis is a widely applied technique for this purpose. nih.govnih.govacs.org This method involves heating the DNA sample, typically at 100°C for 30 to 60 minutes, in a neutral buffer solution. nih.govnih.gov The heat selectively cleaves the glycosidic bond between the ethylated guanine base and the deoxyribose sugar, releasing the free this compound base into the solution while the DNA backbone remains largely intact. nih.govnih.gov The high molecular weight DNA can then be removed by precipitation or filtration. nih.govnih.gov
Sample Enrichment: Following hydrolysis, the sample contains the released adduct at very low concentrations amidst a multitude of other cellular components. Therefore, an enrichment step is crucial to concentrate the analyte and remove interfering substances before instrumental analysis. tera.org
Solid-Phase Extraction (SPE): This is the most common technique for purifying and concentrating this compound from DNA hydrolysates and other biological fluids like urine. nih.govaacrjournals.orgoup.comoup.com The process involves passing the sample through a cartridge containing a solid sorbent. Various types of SPE cartridges are utilized, including reversed-phase (e.g., C18) and mixed-mode cation exchange (MCX) columns. nih.govaacrjournals.orgoup.com The selection of the sorbent and the elution solvents allows for the selective retention and subsequent elution of this compound, effectively separating it from salts and other interfering molecules. aacrjournals.orgoup.com Automated, on-line SPE systems can be directly coupled to analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, enabling high-throughput and sensitive analysis. nih.gov
Immunoaffinity Chromatography (IAC): This highly specific enrichment method uses columns packed with a resin to which monoclonal antibodies against 7-alkylguanines have been covalently bound. psu.edu When a sample digest is passed through the column, the antibodies selectively capture the target adducts. psu.edu After washing away non-bound components, the purified adducts can be eluted and quantified by a sensitive analytical method like HPLC with fluorescence detection. psu.edu
Table 3: Common Pre-analytical Procedures for this compound
| Procedure | Method | Description | Source(s) |
|---|---|---|---|
| DNA Hydrolysis | Neutral Thermal Hydrolysis | Heating DNA at 100°C in a neutral buffer to cleave the glycosidic bond and release this compound. | nih.govnih.govacs.orgnih.gov |
| Sample Enrichment | Solid-Phase Extraction (SPE) | Uses cartridges (e.g., C18, MCX) to isolate and concentrate this compound from the sample matrix. | nih.govaacrjournals.orgoup.comoup.com |
| Sample Enrichment | Immunoaffinity Chromatography (IAC) | Utilizes immobilized antibodies to specifically capture and purify 7-alkylguanine adducts. | iarc.frpsu.edu |
Cellular Processing and Dna Repair of 7 Ethylguanine Adducts
DNA Repair Pathways Recognizing N7-Alkylguanine
The presence of 7-Ethylguanine (7-EtG) in DNA triggers a cellular response aimed at mitigating potential genotoxic consequences. The primary defense mechanism against such N7-alkylguanine adducts is the Base Excision Repair (BER) pathway. This intricate process involves the recognition and removal of the damaged base, followed by the restoration of the original DNA sequence.
The Base Excision Repair (BER) pathway is a crucial mechanism for correcting single-base DNA lesions, including those resulting from alkylation, oxidation, and deamination. nih.govmdpi.com The initiation of BER for N7-alkylguanine adducts, such as this compound, begins with the recognition of the damaged base by a specific DNA glycosylase. researchgate.netnih.gov These enzymes scan the DNA for abnormalities and, upon identifying a lesion, catalyze the cleavage of the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone. vanderbilt.eduoup.com This action releases the adducted base, leaving behind an apurinic/apyrimidinic (AP) site. researchgate.netportlandpress.com
The substrate specificity of the BER pathway is determined by the portfolio of DNA glycosylases expressed by the cell. For N7-alkylguanine adducts, the cell employs specialized glycosylases that can distinguish these lesions from the normal purine (B94841) bases, adenine (B156593) and guanine (B1146940). pnas.orgresearchgate.net This high degree of selectivity is vital to prevent the erroneous removal of undamaged bases, which would compromise genomic integrity. pnas.org While 7-methylguanine (B141273) is a well-established substrate for these glycosylases, the repair of this compound is also recognized, albeit with potentially different efficiencies. nih.gov
Several DNA glycosylases have been identified to play a role in the removal of N7-alkylguanine adducts. One of the key enzymes is Alkyladenine Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). nih.govwikipedia.org AAG exhibits broad substrate specificity, recognizing and excising a variety of alkylated purines, including 3-methyladenine, 7-methylguanine, and 1,N6-ethenoadenine. pnas.orgnih.gov Studies have shown that AAG can also remove ethylated bases. nih.gov
In addition to the glycosylase-mediated BER pathway, another direct reversal repair mechanism involves the AlkB family of proteins. wikipedia.orgresearchgate.net These are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair alkylation damage by oxidative demethylation. nih.govrsc.org While initially characterized for their activity on 1-methyladenine (B1486985) and 3-methylcytosine, AlkB and its human homologs, such as ABH2 and ABH3, have been shown to repair a wider range of lesions, including ethylated adducts like 1-ethyladenine. pnas.org The activity of AlkB homologs can vary, with some showing preference for single-stranded DNA (like ABH3) and others for double-stranded DNA (like ABH2). wikipedia.org
The efficiency of this compound repair and its resulting half-life in DNA can vary significantly between different tissues. This tissue-specific repair capacity is a critical factor in determining the persistence of these adducts and, consequently, the susceptibility of a particular organ to the genotoxic effects of ethylating agents. nih.gov For instance, in rat studies, the elimination rate of Nthis compound from DNA was found to be slower in the brain compared to the liver, with reported half-lives of approximately 90 hours in the brain. pnas.org In contrast, the half-life of O6-ethylguanine, another significant ethylated adduct, showed an even more pronounced difference, being about 220 hours in the brain and only 30 hours in the liver. pnas.org These disparities in repair kinetics are attributed to differential expression and activity of DNA repair enzymes in various tissues. nih.gov
| Adduct | Tissue | Half-Life (hours) |
|---|---|---|
| Nthis compound | Brain | ~90 |
| O6-Ethylguanine | Brain | ~220 |
| O6-Ethylguanine | Liver | ~30 |
| N3-Ethyladenine | Brain | ~16 |
The repair of this compound and other DNA adducts is an enzymatic process and, as such, can be subject to saturation at high levels of DNA damage. nih.gov At low exposure levels to ethylating agents, the repair systems may efficiently remove the adducts, leading to a linear relationship between dose and the number of adducts. However, as the dose increases, the repair enzymes can become saturated, resulting in a non-linear, sub-linear dose-response for the adduct levels. nih.gov This saturation means that at higher exposures, a smaller proportion of the adducts are repaired, leading to a greater accumulation of damage per unit dose of the carcinogen. nih.gov This phenomenon has been well-documented for O6-alkylguanine adducts, where the specific repair protein O6-alkylguanine-DNA alkyltransferase (O6MT) becomes depleted at high doses. nih.gov While Nthis compound is primarily repaired by the BER pathway, which has a higher capacity, the potential for saturation of DNA glycosylases or other components of the pathway at very high adduct loads cannot be entirely ruled out.
Kinetics of this compound Excision and Persistence
Chemical Instability and Spontaneous Depurination of this compound
Beyond enzymatic repair, the persistence of this compound in DNA is also governed by its inherent chemical instability. The ethylation at the N7 position of guanine introduces a positive charge into the imidazole (B134444) ring, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. researchgate.netportlandpress.comnih.gov This destabilization makes the adduct susceptible to spontaneous hydrolysis, a process known as depurination. researchgate.netnih.govnih.gov
Formation of Apurinic/Apyrimidinic (AP) Sites as Depurination Products
The alkylation of the N7 position of guanine weakens the N-glycosidic bond that links the purine base to the deoxyribose sugar backbone of DNA. wikipedia.orgvanderbilt.edu This inherent chemical instability makes N7-alkylguanine adducts, including 7-EtG, susceptible to spontaneous hydrolysis, a process known as depurination. vanderbilt.edunih.govnih.gov This non-enzymatic cleavage of the glycosidic bond releases the this compound base from the DNA strand, leaving behind an apurinic/apyrimidinic (AP) site, also referred to as an abasic site. wikipedia.orgnih.govresearchgate.net
The formation of AP sites is a significant consequence of 7-EtG adducts. It is estimated that thousands of apurinic sites can be generated in a single cell daily under normal physiological conditions. wikipedia.org The presence of alkylated purines like 7-EtG significantly increases the rate of this spontaneous depurination. vanderbilt.eduresearchgate.net While the rate of depurination for this compound is influenced by the local DNA sequence and chromatin structure, its counterpart, 7-methylguanine, has been observed to have a half-life of approximately 70 to 192 hours under physiological conditions. aacrjournals.orgpnas.org This slow but steady loss of the damaged base is considered a primary source of the cytotoxicity associated with these lesions. nih.govpnas.org
Once formed, AP sites are themselves significant DNA lesions. They lack the genetic information necessary for accurate DNA replication and transcription, potentially causing the replication fork to stall. wikipedia.orgnih.gov If the cellular machinery attempts to replicate past an unrepaired AP site, it can lead to mutations, as DNA polymerases may insert an incorrect base opposite the baseless site. wikipedia.org In E. coli, there is a preference for inserting an adenine, known as the "A rule," while the process is more complex in eukaryotes. wikipedia.org The cell employs the base excision repair (BER) pathway to accurately repair AP sites and restore the integrity of the DNA sequence. wikipedia.orgresearchgate.net
| Feature | Description | Source(s) |
| Mechanism | Spontaneous hydrolysis of the N-glycosidic bond between this compound and the deoxyribose sugar. | wikipedia.orgvanderbilt.edu |
| Product | An apurinic/apyrimidinic (AP) or abasic site in the DNA backbone. | wikipedia.orgnih.govresearchgate.net |
| Cause | Weakening of the N-glycosidic bond due to alkylation at the N7 position of guanine. | wikipedia.orgvanderbilt.edu |
| Significance | AP sites are cytotoxic and mutagenic lesions that can block DNA replication and lead to incorrect base insertion. | wikipedia.orgnih.govpnas.orgnih.gov |
| Repair Pathway | Primarily repaired by the Base Excision Repair (BER) pathway. | wikipedia.orgresearchgate.net |
Conversion to Ring-Opened Purines (e.g., Fapy-7-ethylguanine) and their Significance
In addition to depurination, the this compound adduct can undergo a chemical transformation where its imidazole ring is opened. This reaction converts the guanine derivative into a formamidopyrimidine (Fapy) structure, specifically 2,6-diamino-4-hydroxy-5-N-ethylformamidopyrimidine, often referred to as Fapy-7-ethylguanine. The positively charged N7 atom in the 7-EtG adduct makes the imidazole ring susceptible to nucleophilic attack, particularly under alkaline conditions, which leads to its cleavage. semanticscholar.org
While initially studied under conditions of alkaline pH, the formation of these ring-opened lesions can occur under physiological conditions and represents a significant secondary lesion derived from the initial N7-alkylation. nih.govsemanticscholar.org Unlike the relatively rapid spontaneous loss of the intact 7-EtG adduct via depurination, Fapy lesions are generally more stable and persistent within the DNA. nih.govresearchgate.net
The biological significance of Fapy-7-ethylguanine lies in its altered structure and persistence. These ring-opened adducts are recognized differently by the cellular machinery compared to the original 7-EtG lesion. Key points regarding their significance include:
Increased Persistence: Fapy adducts are not readily removed by the same spontaneous depurination process that affects 7-EtG, leading to a longer residence time in the genome. nih.gov
Block to DNA Synthesis: Studies on the methylated analogue, Fapy-7-methylguanine, have shown that these lesions can act as potent blocks to DNA synthesis by DNA polymerases in vitro. nih.govoup.com This blockage can stall replication, a potentially lethal event for the cell if not repaired.
Potential for Miscoding: If bypassed by specialized translesion synthesis polymerases, the Fapy lesion may direct the insertion of an incorrect nucleotide, leading to mutations.
Enzymatic Repair: Cells have specific DNA glycosylases that can recognize and excise Fapy lesions from DNA, initiating the base excision repair pathway. For example, in E. coli, a specific formamidopyrimidine-DNA glycosylase (Fpg) is responsible for removing such damaged bases. semanticscholar.orgresearchgate.net
The conversion of this compound to its Fapy form represents a critical pathway that transforms a chemically unstable lesion into a more persistent and potentially more cytotoxic one. nih.govnih.gov
| Characteristic | This compound (7-EtG) | Fapy-7-ethylguanine | Source(s) |
| Primary Lesion Type | N7-alkylated purine adduct | Ring-opened formamidopyrimidine | semanticscholar.org |
| Primary Removal Pathway | Spontaneous depurination | Enzymatic excision (DNA glycosylases) | vanderbilt.edunih.govsemanticscholar.org |
| Relative Stability in DNA | Chemically labile, prone to hydrolysis | More stable and persistent | nih.govresearchgate.net |
| Effect on DNA Replication | Does not significantly block most polymerases | Potent block to DNA synthesis | nih.govoup.com |
| Biological Consequence | Leads to cytotoxic and mutagenic AP sites | Can be a lethal lesion by blocking replication; potentially mutagenic | nih.govpnas.orgnih.gov |
Impact of 7 Ethylguanine on Dna Replication and Fidelity
Interaction of 7-Ethylguanine with DNA Polymerases
DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. The fidelity of DNA replication is crucial for maintaining genomic stability. When a DNA polymerase encounters a damaged base such as this compound, its normal function can be disrupted. The ethyl group at the N7 position of guanine (B1146940) protrudes into the major groove of the DNA, a region that some DNA polymerases interact with for sequence recognition and conformational changes necessary for catalysis.
The presence of a bulky adduct like an N7-alkylguanine in the DNA template can significantly impede the progression of DNA polymerases. This leads to a decrease in both the processivity (the number of nucleotides incorporated in a single binding event) and the catalytic efficiency of the enzyme.
Kinetic studies using N7-benzylguanine (N7-bnG), a structurally related and more stable analog of 7-EtG, have provided valuable insights into these effects. For instance, with human DNA polymerase β (pol β), a key enzyme in base excision repair, the catalytic efficiency of incorporating the correct nucleotide, deoxycytidine triphosphate (dCTP), opposite N7-bnG was reduced by approximately 6000-fold compared to an undamaged guanine template when Mg²⁺ was the metal cofactor. nih.gov This dramatic inhibition suggests that the bulky adduct in the major groove hinders the polymerase's ability to form a catalytically competent complex. nih.gov
Similarly, translesion synthesis (TLS) polymerases, which are specialized to bypass DNA lesions, are also affected. With human polymerase η (pol η), the catalytic efficiency for dCTP incorporation opposite N7-bnG was reduced by about 22-fold in the presence of Mg²⁺ compared to an unmodified guanine. nih.gov Although TLS polymerases are better equipped to handle damaged templates, the presence of the N7-alkyl group still presents a kinetic barrier to efficient nucleotide incorporation. The smaller size of an ethyl group compared to a benzyl group suggests that this compound would also impede polymerase activity, though likely to a lesser extent than observed for N7-benzylguanine.
| DNA Polymerase | Template Adduct | Metal Cofactor | Fold Decrease in Catalytic Efficiency (vs. Undamaged Guanine) |
|---|---|---|---|
| Human Polymerase β | N7-benzylguanine | Mg²⁺ | ~6000 |
| Human Polymerase η | N7-benzylguanine | Mg²⁺ | ~22 |
| Human Polymerase η | N7-benzylguanine | Mn²⁺ | ~7 |
The catalytic activity of DNA polymerases is critically dependent on the precise coordination of two divalent metal ions, typically Mg²⁺, in the active site. These metal ions play crucial roles in positioning the incoming nucleotide and facilitating the chemical reaction of phosphodiester bond formation. Structural studies of polymerase-DNA complexes containing N7-alkylguanine adducts have revealed that the lesion can disrupt this essential metal ion geometry.
In the crystal structure of DNA polymerase β in a complex with a DNA template containing N7-bnG and an incoming dCTP, a catalytically critical metal ion was absent from the active site when Mg²⁺ was present. nih.gov The polymerase was trapped in an "open" and catalytically incompetent conformation, which explains the significant inhibition of nucleotide incorporation. nih.gov This indicates that the polymerase senses the major groove adduct and is deterred from adopting the closed, active conformation necessary for catalysis. nih.gov
Interestingly, substituting Mg²⁺ with manganese (Mn²⁺) can sometimes overcome this inhibition. In the case of pol β with the N7-bnG template, the presence of Mn²⁺ allowed for the binding of the catalytic metal ion, induced the transition to a closed conformation, and increased the catalytic efficiency by approximately 10-fold. nih.gov A similar effect is observed with polymerase η, where the catalytic efficiency of bypassing N7-bnG is higher in the presence of Mn²⁺ than Mg²⁺. nih.gov This suggests that Mn²⁺ has different coordination chemistry that can better accommodate the subtle distortions caused by the N7-alkylguanine adduct, thereby partially rescuing the catalytic activity.
Consequences for Nucleotide Incorporation and Mispairing during DNA Synthesis
While this compound does not directly disrupt the Watson-Crick hydrogen bonding face of the guanine base, its presence can still lead to decreased fidelity of DNA synthesis. The steric hindrance and the altered electronic properties of the adducted guanine can influence the selection and incorporation of the incoming nucleotide.
For a high-fidelity polymerase like pol β, the primary response to a bulky N7-alkylguanine adduct is a significant block to DNA synthesis, with very inefficient incorporation of even the correct nucleotide, dCTP. nih.gov Furthermore, the incorporation of incorrect nucleotides, such as dTTP to form a G:T mismatch, is almost completely inhibited opposite an N7-bnG lesion by pol β. nih.gov
In contrast, the more accommodating active site of TLS polymerases like pol η allows for more frequent bypass of the lesion, but this can come at the cost of reduced fidelity. In the presence of an N7-bnG template, the replication fidelity of pol η was found to decrease by approximately 9-fold, indicating an increased rate of misincorporation opposite the adduct. nih.gov This highlights the promutagenic potential of N7-alkylguanine lesions when they are processed by TLS polymerases. nih.gov
Translesion Synthesis (TLS) Mechanisms Across this compound Adducts
When replicative DNA polymerases are stalled by lesions such as this compound, cells can activate a damage tolerance mechanism known as translesion synthesis (TLS). nih.govpsu.edu TLS employs specialized, low-fidelity DNA polymerases to synthesize DNA across the damaged template, allowing replication to proceed and preventing the collapse of the replication fork. psu.eduembopress.orgspacefrontiers.org
Human polymerase η is a key TLS polymerase involved in the bypass of N7-alkylguanine adducts. nih.gov The mechanism of bypass is influenced by the conformation of the adducted nucleotide and the available metal cofactors. Structural studies with N7-bnG revealed that the adducted guanine could adopt a syn conformation in the active site of pol η when Mg²⁺ was present. nih.gov This conformation is catalytically unfavorable and may deter the binding of the incoming dCTP, contributing to the inefficient bypass. nih.gov
However, when Mn²⁺ was used as the metal cofactor, the N7-bnG adduct was observed in the standard anti conformation, forming a proper base pair with the incoming dCTP and allowing for a catalytically competent state. nih.gov This suggests that certain bulky N7-alkylguanine lesions can slow down TLS by adopting an unfavorable conformation, and that the cellular environment, including the availability of different metal ions, can influence the efficiency and outcome of TLS. nih.gov The ability of TLS polymerases to bypass this compound is crucial for cell survival after exposure to ethylating agents, but the inherent lower fidelity of these enzymes means that this bypass can be a source of mutations.
| Aspect of DNA Synthesis | Effect of 7-Alkylguanine | Underlying Mechanism |
|---|---|---|
| Polymerase Catalysis | Strongly inhibited (high-fidelity polymerases); Moderately inhibited (TLS polymerases) | Steric hindrance in the major groove; disruption of the catalytically competent closed conformation. |
| Metal Ion Coordination | Suboptimal with Mg²⁺; partially restored with Mn²⁺ | Lesion-induced distortion of the active site prevents proper coordination of the catalytic metal ion. |
| Replication Fidelity | Decreased, particularly by TLS polymerases | Altered base pairing geometry and more permissive active site of TLS polymerases increase misincorporation. |
| Lesion Bypass | Mediated by Translesion Synthesis (TLS) polymerases (e.g., pol η) | TLS polymerases have more open active sites that can accommodate the bulky adduct. |
| TLS Conformation | Adduct can adopt a catalytically unfavorable syn conformation | The conformation of the adduct can be influenced by the specific polymerase and metal cofactor present. |
Genotoxic Implications of 7 Ethylguanine
Role in Mutagenesis and Molecular Mutation Spectra
The formation of 7-ethylguanine (7-EtG) is a primary consequence of DNA exposure to ethylating agents. While it is the most abundant ethylated adduct, its direct role in mutagenesis is complex and often secondary to other, less frequent lesions.
The ethylation of the N7 position of guanine (B1146940) destabilizes the glycosylic bond connecting the base to the deoxyribose sugar in the DNA backbone. annualreviews.org This chemical instability can lead to the spontaneous hydrolysis of the bond, resulting in the complete loss of the guanine base from the DNA strand, a process known as depurination. annualreviews.orgpnas.org This event creates a non-coding lesion called an apurinic (AP) site. annualreviews.orgpnas.org
During DNA replication, the cellular machinery, specifically DNA polymerase, encounters this "blank" site. In the absence of instructional information from a base, a polymerase may incorporate a nucleotide opposite the AP site, often following a pattern referred to as the "A-rule," where adenine (B156593) (A) is preferentially inserted. mun.ca In the subsequent round of replication, this incorrectly inserted adenine will pair with thymine (B56734) (T). The ultimate result of this process is the conversion of the original Guanine:Cytosine (G:C) base pair into a Thymine:Adenine (T:A) pair, a type of mutation known as a transversion. mun.camdpi.comscispace.comu-psud.fr Therefore, this compound contributes to mutagenesis indirectly by generating mutagenic AP sites, which can lead to G:C to T:A transversions. u-psud.frresearchgate.net
While this compound is the most prevalent adduct formed by many ethylating agents, it is considered to be significantly less directly mutagenic than O⁶-ethylguanine (O⁶-EtG). researchgate.netnih.gov The primary mutagenic threat from ethylating agents is widely attributed to the formation of O⁶-EtG. u-psud.frnih.gov Unlike 7-EtG, which does not directly alter the Watson-Crick base-pairing face of guanine, O⁶-EtG is a potent miscoding lesion. capes.gov.br Its altered chemical structure allows it to pair preferentially with thymine (T) instead of cytosine (C) during DNA replication. scispace.comu-psud.frnih.gov This mispairing directly leads to G:C to A:T transitions, which are the most common mutations induced by agents like ethyl methanesulfonate (B1217627) (EMS) and N-ethyl-N-nitrosourea (ENU). mdpi.comnih.gov
Studies comparing the genetic effects of various ethylating agents have shown that the frequency of mutation induction correlates strongly with the levels of O⁶-ethylguanine in DNA, not with the much higher levels of this compound. nih.gov This indicates that O⁶-ethylguanine is the principal premutagenic lesion. nih.gov Other N-alkylation products, such as 3-ethyladenine (B1436549), are also formed and can contribute to cytotoxicity, but O⁶-EtG remains the key driver of the specific transition mutations observed after exposure to ethylating agents. u-psud.frresearchgate.net The repair of O⁶-ethylguanine is primarily handled by the nucleotide excision repair (NER) pathway and O⁶-alkylguanine-DNA alkyltransferase (AGT), while this compound is mainly processed by the base excision repair (BER) pathway. researchgate.netacs.org
| Feature | This compound (7-EtG) | O⁶-Ethylguanine (O⁶-EtG) |
|---|---|---|
| Primary Mutagenic Mechanism | Indirect; via depurination to form apurinic (AP) sites. annualreviews.orgpnas.org | Direct; mispairs with thymine (T) during replication. scispace.comu-psud.frnih.gov |
| Typical Resulting Mutation | G:C → T:A transversions (at a low frequency). mdpi.comscispace.comu-psud.fr | G:C → A:T transitions (highly frequent). nih.govnih.gov |
| Direct Miscoding Potential | Low; does not directly alter base pairing. capes.gov.br | High; directly causes incorrect base pairing. nih.gov |
| Correlation with Mutagenesis | Poor; mutation rates do not correlate well with 7-EtG levels. nih.gov | Strong; mutation frequency is directly proportional to O⁶-EtG levels. nih.gov |
| Primary Repair Pathway | Base Excision Repair (BER). acs.org | Nucleotide Excision Repair (NER), O⁶-alkylguanine-DNA alkyltransferase (AGT). researchgate.net |
Contribution to Genomic Instability through DNA Damage Accumulation
The presence of this compound contributes to genomic instability not only through the generation of point mutations but also by burdening the DNA repair machinery. The primary pathway for repairing 7-EtG is Base Excision Repair (BER). acs.org This process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic (AP) site. acs.org Subsequent enzymes in the BER pathway then process this AP site to restore the correct DNA sequence.
However, high levels of exposure to ethylating agents can lead to the formation of a large number of 7-EtG adducts, potentially overwhelming the capacity of the BER pathway. acs.org When the rate of AP site formation by glycosylase outpaces the ability of downstream enzymes like AP-endonuclease and DNA polymerase to complete the repair, these AP sites and single-strand break intermediates can accumulate. acs.org The persistence of these lesions can lead to the stalling and collapse of replication forks during cell division, which in turn can generate more severe DNA damage, such as double-strand breaks (DSBs). acs.org This accumulation of unrepaired lesions and the generation of DSBs are hallmarks of genomic instability, a condition that can lead to chromosomal aberrations, cell death, or cancerous transformation. clinicsinoncology.commdpi.comresearchgate.net
Distinction between this compound as a Biomarker of Exposure versus Direct Mutagenic Cause
A critical distinction in the toxicology of this compound is its dual role as a major DNA adduct and a reliable biomarker of exposure, versus its lesser role as a direct cause of mutation. capes.gov.br Because the N7 position of guanine is highly susceptible to electrophilic attack, 7-EtG is often the most abundant and easily detectable DNA adduct following exposure to ethylating agents. annualreviews.orgnih.gov Its presence in cellular DNA, or its excised form in urine, serves as a clear and quantifiable indicator that exposure to an ethylating substance has occurred, making it an excellent biomarker of exposure and molecular dose. capes.gov.brresearchgate.netmdpi.com
However, as detailed previously, the formation of 7-EtG is not the primary event leading to the characteristic G:C to A:T transition mutations associated with these agents. nih.gov Its mutagenic effect is indirect and occurs at a lower frequency than the direct miscoding caused by O⁶-ethylguanine. u-psud.frnih.gov Research has consistently shown that mutagenic potency correlates with the formation and persistence of O⁶-EtG, not 7-EtG. nih.gov Therefore, while the detection of this compound confirms chemical exposure and the potential for genotoxicity, it is not, in itself, the principal mutagenic lesion. capes.gov.br It functions more as an indicator of the total DNA damage burden, while less abundant adducts like O⁶-EtG are the primary drivers of the resulting mutagenesis. nih.govresearchgate.net
In Vitro and in Vivo Research Models for 7 Ethylguanine Studies
Utilization of DNA Substrates and Mammalian Cell Lines for In Vitro Investigations
In vitro research models are indispensable for dissecting the molecular interactions between ethylating agents and DNA, as well as the cellular pathways that respond to the resulting damage. Purified DNA substrates and specific mammalian cell lines are the cornerstones of these investigations, each offering unique advantages for studying the formation and repair of 7-EtG.
Calf Thymus DNA in Alkylation Experiments
Calf thymus DNA is a widely used substrate in in vitro alkylation experiments due to its ready availability, high purity, and well-characterized properties. Researchers utilize calf thymus DNA to study the direct chemical reactions of ethylating agents with DNA in a cell-free system. This approach allows for the precise quantification of DNA adducts, including 7-EtG, without the complexities of cellular metabolism and repair.
In one line of research, calf thymus DNA was treated with aqueous extracts from areca nut and its commercial products to investigate the presence of direct-acting alkylating agents. figshare.comacs.org Using sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, researchers detected the formation of N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and 7-EtG. figshare.comacs.org Notably, the extract from gutkha, a product containing both areca nut and tobacco, was the only one found to induce the formation of 7-EtG, highlighting the presence of direct-acting ethylating agents in these products. figshare.comacs.org
Another area of investigation has focused on the presence of ethylating agents in cigarette smoke. acs.org Studies have demonstrated the formation of 7-EtG in calf thymus DNA when exposed to cigarette smoke in vitro. acs.org A linear dose-response relationship was observed between the number of cigarettes and the amount of 7-EtG formed, confirming the presence of unidentified direct-acting ethylating agents in cigarette smoke. acs.orgnih.gov The detection of 7-EtG in these experiments was facilitated by the development of sensitive LC-MS/MS methods, with a detection limit of 2.0 fmol of 7-EtG on-column with 100 μg of calf thymus DNA. acs.orgnih.gov
Furthermore, calf thymus DNA has been instrumental in studying the mechanisms of action of specific chemical carcinogens. For instance, the interaction of 1,2-dibromoethane (B42909) with DNA was investigated using calf thymus DNA in the presence of glutathione (B108866) (GSH) and GSH S-transferase. nih.govpnas.org These experiments revealed that 1,2-dibromoethane and GSH were irreversibly bound to the DNA in equimolar amounts. nih.govpnas.org The major adduct formed was identified as S-[2-(N7-guanyl)ethyl]GSH, which upon reductive desulfurization yielded 7-EtG. nih.govpnas.org This provided crucial evidence for a bioactivation pathway where GSH is involved in the formation of a DNA-reactive intermediate.
The versatility of calf thymus DNA is further demonstrated by its use in the development of analytical techniques for detecting DNA adducts. For example, it has been used to characterize antibodies specific for 7-alkylguanines. psu.edu Immunoaffinity columns prepared with these antibodies were able to isolate 7-EtG from calf thymus DNA that had been treated with ethylating agents like diethylsulphate and ethylnitrosourea. psu.edu
Table 1: Formation of 7-Ethylguanine in Calf Thymus DNA in Various In Vitro Experiments
| Experimental System | Ethylating Agent/Source | Key Findings | Reference |
|---|---|---|---|
| Aqueous Extracts | Gutkha (areca nut with tobacco) | Induced the formation of 7-EtG. | figshare.comacs.org |
| Cigarette Smoke | Unidentified direct-acting ethylating agents | Linear dose-response between number of cigarettes and 7-EtG formation. | acs.orgnih.gov |
| Chemical Carcinogen | 1,2-dibromoethane with GSH | Formation of S-[2-(N7-guanyl)ethyl]GSH, which yields 7-EtG upon desulfurization. | nih.govpnas.org |
| Alkylating Agents | Diethylsulphate and ethylnitrosourea | Used to validate immunoaffinity purification of 7-EtG. | psu.edu |
Chinese Hamster Ovary (CHO) Cells in DNA Damage and Repair Studies
Information on the specific use of Chinese Hamster Ovary (CHO) cells in DNA damage and repair studies focusing on this compound was not found in the provided search results. Therefore, this section cannot be completed at this time.
Animal Models for Studying this compound Formation and Persistence In Vivo
Animal models are essential for understanding the in vivo behavior of this compound (7-EtG), providing insights into its formation, distribution, and persistence in a complex biological system. These models allow researchers to investigate the influence of metabolic activation, DNA repair mechanisms, and tissue-specific factors on the levels of this DNA adduct.
Rat Liver, Kidney, and Brain DNA Alkylation Kinetics
While the search results indicate that 7-EtG has been detected in human liver DNA, specific details regarding in vivo studies on the alkylation kinetics of 7-EtG in rat liver, kidney, and brain DNA were not found in the provided search results. Therefore, this section cannot be completed at this time.
Hamster Lung and Kidney DNA Alkylation Responses
Information on the specific use of hamster lung and kidney models to study DNA alkylation responses related to this compound was not found in the provided search results. Therefore, this section cannot be completed at this time.
Mouse Testicular DNA and Gene Mutation Studies
Information on the specific use of mouse testicular DNA and gene mutation studies focusing on this compound was not found in the provided search results. Therefore, this section cannot be completed at this time.
Comparative Analysis of this compound and O6-Ethylguanine in Biological Systems
Differential Formation Ratios and Repair Efficiencies in Vivo
When ethylating agents interact with DNA, they form adducts at various nucleophilic sites. The N7 position of guanine (B1146940) is the most frequent site of alkylation, leading to a higher initial formation of this compound (N7-EtG) compared to O6-ethylguanine (O6-EtG). oup.com For instance, with methylating agents, which serve as a well-studied analogue, N7-methylguanine can constitute 70–90% of the total DNA adducts, while O6-methylguanine is a much more minor product. oup.com The precise ratio, however, is dependent on the specific alkylating agent; agents that react via an SN1 mechanism, like N-ethyl-N-nitrosourea (ENU), show a greater preference for reaction at oxygen atoms, thus forming relatively more O6-EtG compared to agents limited to SN2 reactions. nih.goviss.it
Despite its higher initial formation, the persistence of N7-EtG in tissues is markedly different from that of O6-EtG, primarily due to disparate repair efficiencies and chemical stabilities. nih.govresearchgate.net O6-EtG is recognized as a highly mutagenic lesion and is actively repaired by a dedicated DNA repair protein called O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. aopwiki.orgpsu.edu This protein directly transfers the ethyl group from the O6 position of guanine to one of its own cysteine residues, thereby restoring the guanine base in a single step. capes.gov.br In some cases, nucleotide excision repair (NER) pathways can also contribute to the removal of O6-EtG. aopwiki.orgscispace.com
The efficiency of this repair system is tissue-specific. For example, in rats, the liver has a high capacity for O6-EtG repair, while the brain is significantly less proficient. nih.govpnas.org This leads to the rapid removal of O6-EtG from liver DNA but its persistence in brain DNA. pnas.orgpnas.org Studies have shown the half-life of O6-EtG in rat liver to be approximately 30 hours, whereas in the brain, it persists with a much longer half-life of about 220 hours. pnas.org
In contrast, N7-EtG is not a substrate for the AGT protein. uliege.benih.gov Its removal from DNA is governed by two main pathways: active repair by DNA glycosylases, which excise the damaged base, and spontaneous depurination due to the chemical instability of the N7-alkylated purine (B94841). uliege.benih.govresearchgate.net This chemical instability, where the glycosidic bond is cleaved, results in the loss of the adduct from the DNA backbone. aopwiki.org Consequently, the elimination rate of N7-EtG tends to be more uniform across different tissues, irrespective of their AGT activity. nih.govresearchgate.net For example, the half-life of N7-EtG in the rat brain is approximately 90 hours, which is only slightly longer than in the liver. pnas.orgpnas.org
This differential repair leads to a dynamic change in the ratio of N7-EtG to O6-EtG over time. Initially high due to preferential formation, this ratio increases further in tissues with efficient AGT-mediated repair as O6-EtG is selectively removed, a phenomenon observed in rat liver. researchgate.net Conversely, in tissues with low repair capacity, the persistence of O6-EtG makes it a more permanent and biologically significant lesion. pnas.org
Interactive Data Table: Comparative Half-Lives of Nthis compound and O6-Ethylguanine in Rat Tissues
| Tissue | Adduct | Half-Life (Approximate Hours) | Primary Repair/Loss Mechanism | Reference |
| Liver | O6-Ethylguanine | 30 | AGT, NER | pnas.org |
| This compound | ~35 | DNA Glycosylase, Depurination | nih.gov | |
| Brain | O6-Ethylguanine | 220 | Low AGT Activity | pnas.org |
| This compound | 90 | DNA Glycosylase, Depurination | pnas.org | |
| Kidney | O6-Ethylguanine | Similar to Liver | AGT, NER | nih.gov |
| This compound | Similar to Liver | DNA Glycosylase, Depurination | nih.gov |
Distinct Biological Significance of N7 and O6 Alkylation Sites
The biological consequences of guanine alkylation are profoundly dependent on the site of the ethyl group attachment. The N7 and O6 positions, while on the same nucleobase, have vastly different implications for cellular processes like DNA replication and mutagenesis.
Alkylation at the N7 position creates this compound, a lesion that is considered to be of minimal biological relevance in terms of direct mutagenicity. researchgate.netcapes.gov.br The ethyl group at the N7 position does not fundamentally alter the Watson-Crick base-pairing properties of guanine. oup.com Therefore, during DNA replication, DNA polymerase can typically read past an N7-EtG adduct and correctly insert a cytosine opposite it. While N7-EtG can spontaneously depurinate to create an abasic (AP) site, which can be mutagenic if not repaired, there is little evidence that these adducts are a primary cause of mutations in cells under normal conditions. nih.govresearchgate.net For this reason, N7-guanine adducts are often considered excellent biomarkers for confirming exposure to an alkylating agent and quantifying the dose delivered to the target tissue, rather than as initiators of mutagenesis. nih.govresearchgate.net However, it is noteworthy that N7-guanine adducts can undergo imidazole (B134444) ring-opening to form formamidopyrimidine (FAPy) lesions, which are more persistent and possess greater mutagenic potential. nih.govresearchgate.net
In stark contrast, alkylation at the O6 position, forming O6-ethylguanine, is a highly significant pro-mutagenic event. oaepublish.com The presence of an ethyl group on the O6 oxygen disrupts the hydrogen bonding face of the guanine base. nih.gov This modification allows the altered guanine to pair incorrectly with thymine (B56734) (T) during DNA replication, instead of its correct partner, cytosine (C). oaepublish.com If this O6-EtG:T mispair is not corrected before the next round of DNA replication, it results in a permanent G:C to A:T transition mutation in the DNA sequence. oaepublish.com The persistence of O6-EtG in a cell's DNA is therefore strongly correlated with the mutagenic and carcinogenic potential of the exposing agent. pnas.org The tissue-specific carcinogenicity of certain ethylating agents, such as the induction of nervous system tumors in rats by ENU, is directly linked to the persistence of O6-EtG in the target tissue (brain) due to deficient repair, while non-target tissues (liver) with proficient repair are protected. nih.govpnas.org
Interactive Data Table: Biological Significance of N7 vs. O6 Guanine Alkylation
| Feature | This compound (N7-EtG) | O6-Ethylguanine (O6-EtG) | Reference |
| Formation Frequency | Major adduct, high initial formation. | Minor adduct, lower initial formation. | oup.com |
| Effect on Base Pairing | Minimal; does not typically disrupt Watson-Crick pairing. | Significant; disrupts normal hydrogen bonding, allows mispairing with thymine. | oup.comresearchgate.netoaepublish.com |
| Direct Mutagenicity | Low; generally not miscoding. | High; directly causes G:C → A:T transition mutations. | researchgate.netoaepublish.com |
| Primary Repair Pathway | Base Excision Repair (DNA Glycosylase), Spontaneous Depurination. | Direct Reversal (AGT/MGMT), Nucleotide Excision Repair. | aopwiki.orgscispace.comuliege.be |
| Biological Role | Primarily a biomarker of exposure. | A key pro-mutagenic and pro-carcinogenic lesion. | pnas.orgresearchgate.net |
7 Ethylguanine As a Molecular Biomarker in Research
Utility in Assessing Exposure to Ethylating Agents and Carcinogens
7-Ethylguanine (7-EtG) is a DNA adduct formed when ethylating agents covalently bond with the N7 position of guanine (B1146940), which is the most nucleophilic site in DNA. oup.com This chemical modification of DNA is a key event in the process of carcinogenesis initiated by such agents. Consequently, the detection and quantification of 7-EtG in biological samples serve as a valuable molecular biomarker for assessing human exposure to a range of ethylating agents and carcinogens. oup.com
Ethylating agents are present in various environmental and lifestyle-related exposures, with tobacco smoke being a significant source. oup.comoup.com Research has provided evidence for the presence of uncharacterized direct-acting ethylating agents in cigarette smoke. oup.comoup.comnih.gov Studies treating calf thymus DNA with cigarette smoke have demonstrated the formation of 7-EtG, with levels correlating positively with the number of cigarettes used. oup.comoup.comacs.org This establishes a direct link between the components of cigarette smoke and the formation of this specific DNA adduct.
While not considered directly promutagenic, the presence of 7-EtG indicates that DNA has been damaged. oup.com The adduct can be chemically unstable, leading to spontaneous depurination, which creates an apurinic (AP) site. oup.com Such AP sites can disrupt the fidelity of DNA replication, potentially leading to mutations if not properly repaired. oup.com Because N7-EtG is often the most abundant DNA adduct formed from exposure to ethylating agents, it is a readily quantifiable and reliable indicator of exposure. oup.com Its measurement in human tissues and fluids can help researchers investigate the role of direct ethylating agents in human cancer and monitor exposure to known carcinogens. oup.comnih.gov
Applications in Molecular Dosimetry and Quantitative Risk Assessment Research
Molecular dosimetry involves using biomarkers like DNA adducts to measure the biologically effective dose of a carcinogen—the amount that has reached and reacted with its critical target, such as DNA. researchgate.netnih.gov Quantifying 7-EtG levels provides a direct measure of DNA damage in a specific tissue, offering a more precise assessment of exposure than simply measuring external environmental levels of a chemical. researchgate.net This adduct-based dosimetry is crucial for understanding the dose-response relationships that underpin quantitative risk assessment. researchgate.netdntb.gov.ua
By measuring 7-EtG, researchers can bridge the gap between external exposure and the potential for adverse health effects. For instance, studies have used the quantification of O6-ethylguanine, a related adduct, as a dosimeter to compare the mutagenic effects of different ethylating agents across various assay systems, from cultured cells to animal models. nih.gov This principle extends to 7-EtG, where its levels can be used to estimate the genetic risk associated with exposure. nih.gov By establishing a quantitative relationship between the level of exposure to an ethylating agent and the concentration of 7-EtG in target tissues, researchers can develop more mechanistically based models for cancer risk assessment. researchgate.net
These applications are vital for regulatory toxicology and public health. For example, data on DNA adducts, including those like 7-EtG, have been used in the risk assessment of chemicals such as vinyl chloride and butadiene. berkeley.edu Such molecular dosimetry data help refine risk estimates by providing a clearer picture of the internal dose and its biological consequences, moving beyond reliance on external exposure data alone. researchgate.netberkeley.edu
**8.3. Monitoring this compound Levels in Human Biological Samples for Research Purposes
The liver is a primary site for the metabolism of xenobiotics, including many carcinogens. Research has focused on this organ to understand the impact of ethylating agents. Using sensitive techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), scientists have successfully detected and quantified 7-EtG in human liver DNA. nih.govacs.org
In one key study, 26 human liver DNA samples were analyzed, and 7-EtG was detected in 25 of them. nih.govacs.org The mean level was found to be 42.2 ± 43.0 fmol/µmol guanine. nih.govacs.org These findings demonstrate that 7-EtG is a commonly occurring DNA adduct in the human liver, suggesting widespread exposure to environmental or possibly endogenous ethylating agents. nih.govacs.orgmdpi.com The presence of such adducts in the liver underscores the organ's role in processing carcinogens and highlights the utility of 7-EtG as a biomarker for cumulative exposure and damage in this critical tissue. mdpi.com
Table 1: this compound Levels in Human Liver DNA
| Number of Samples Analyzed | Number of Positive Samples | Mean Level (fmol/µmol Guanine) | Adducts per 10⁹ Nucleotides (Mean) | Reference |
| 26 | 25 | 42.2 ± 43.0 | 8.4 ± 8.6 | nih.govacs.org |
| 26 | - | - | 0.84 ± 0.86 | oup.com |
This table presents data from studies that quantified this compound in human liver DNA samples.
Leukocyte DNA is a readily accessible source for biomonitoring studies, providing a systemic measure of DNA damage. Several research studies have developed and applied highly sensitive mass spectrometry-based methods to quantify 7-EtG in DNA isolated from human leukocytes. nih.govmdpi.commdpi.com
One study involving 30 smokers and 30 nonsmokers established the presence of 7-EtG in human leukocyte DNA for the first time using high-resolution mass spectrometry. nih.gov The mean level of 7-EtG in smokers was 49.6 ± 43.3 fmol/µmol guanine, while in nonsmokers it was 41.3 ± 34.9 fmol/µmol guanine. nih.govmdpi.com Although this particular study did not find a statistically significant difference between the two groups, it successfully demonstrated the feasibility of measuring this adduct in circulating blood cells. nih.gov
In contrast, another study that analyzed leukocyte DNA from 20 smokers and 20 nonsmokers found significantly higher levels of 7-EtG in smokers (9.7 ± 8.3 adducts per 10⁸ nucleotides) compared to nonsmokers (0.3 ± 0.8 adducts per 10⁸ nucleotides). mdpi.commdpi.com These findings support the use of leukocyte 7-EtG as a biomarker for assessing exposure to ethylating agents found in tobacco smoke. mdpi.com
Table 2: this compound Levels in Human Leukocyte DNA
| Study Group | Number of Subjects | Mean 7-EtG Level | Unit | Reference |
| Smokers | 30 | 49.6 ± 43.3 | fmol/µmol Guanine | nih.govmdpi.com |
| Nonsmokers | 30 | 41.3 ± 34.9 | fmol/µmol Guanine | nih.govmdpi.com |
| Smokers | 20 | 9.7 ± 8.3 | Adducts per 10⁸ Nucleotides | mdpi.commdpi.com |
| Nonsmokers | 20 | 0.3 ± 0.8 | Adducts per 10⁸ Nucleotides | mdpi.commdpi.com |
This table compares the findings from different research studies on this compound levels in the DNA of human leukocytes from smokers and nonsmokers.
The development of non-invasive methods for biomarker analysis is a significant goal in molecular epidemiology, as it facilitates larger studies and repeated sampling. nih.govscielo.br Saliva and urine are ideal biological fluids for this purpose. nih.govfrontiersin.org
Urine: this compound that is formed in DNA can be released through enzymatic repair or spontaneous depurination and is subsequently excreted in the urine. oup.comoup.comnih.gov The measurement of urinary 7-EtG, therefore, reflects whole-body DNA damage and repair. nih.gov A study involving 32 smokers and 35 nonsmokers with dietary controls found that the mean urinary level of 7-EtG was about three times higher in smokers (85.5 ± 105 pg/mg creatinine) than in nonsmokers (28.1 ± 19.4 pg/mg creatinine). oup.comnih.gov The levels of urinary 7-EtG were also significantly associated with urinary cotinine, a biomarker of nicotine (B1678760) exposure, in smokers. nih.gov These results confirm that urinary 7-EtG is a valuable non-invasive biomarker for assessing exposure to ethylating agents from sources like cigarette smoke. oup.comnih.gov
Table 3: this compound as a Non-Invasive Biomarker in Saliva and Urine
| Sample Type | Study Group | Number of Subjects | Mean 7-EtG Level | Unit | Reference |
| Salivary DNA | Smokers | 15 | 14.1 ± 8.2 | Adducts per 10⁸ Nucleotides | mdpi.commdpi.comnih.gov |
| Salivary DNA | Nonsmokers | 15 | 3.8 ± 2.8 | Adducts per 10⁸ Nucleotides | mdpi.commdpi.comnih.gov |
| Urine | Smokers | 32 | 85.5 ± 105 | pg/mg Creatinine | nih.gov |
| Urine | Nonsmokers | 35 | 28.1 ± 19.4 | pg/mg Creatinine | nih.gov |
This table summarizes research findings on this compound levels in non-invasively collected human samples, highlighting differences between smokers and nonsmokers.
Emerging Research Avenues for 7 Ethylguanine
Further Elucidation of Specific Endogenous Ethylating Agents and Their Pathways
While S-adenosylmethionine (SAM) is a known endogenous methyl donor and a suspected weak ethylating agent, the full spectrum of endogenous molecules and metabolic pathways that lead to the formation of 7-EtG is not completely understood. cancer.govwikipedia.orgnih.gov Research is ongoing to identify other endogenous compounds that can generate ethylating species. For example, bacterially catalyzed nitrosation in the gut is a potential source of endogenous alkylating agents. asm.org Understanding these pathways is critical for establishing the baseline levels of endogenous DNA damage and assessing the true risk posed by exogenous exposures.
Development of Advanced Methodologies for High-Throughput DNA Adductomics
The field of DNA adductomics aims to comprehensively identify and quantify all DNA adducts in a given sample. nih.gov This "exposome" approach requires highly sensitive and high-throughput analytical methods. nih.gov Advances in high-resolution mass spectrometry (HRMS) are central to this effort, enabling the screening for a wide range of known and unknown DNA adducts, including 7-EtG. mdpi.comoup.com The development of optimized sample preparation techniques and sophisticated data analysis workflows is crucial for applying DNA adductomics to large-scale epidemiological studies to better understand the links between environmental exposures, DNA damage, and disease. nih.govvanderbilt.edu
Integrated Approaches to Understanding DNA Damage Response and Repair Mechanisms in Complex Systems
The cellular response to DNA damage is a complex network of signaling and repair pathways known as the DNA Damage Response (DDR). frontiersin.orgnih.gov Future research is moving towards integrated, systems-level approaches to understand how the formation of specific adducts like 7-EtG triggers and is processed by the DDR. frontiersin.orgcrownbio.com This involves combining genomics, proteomics, and adductomics to create a comprehensive picture of how cells handle DNA damage. drugtargetreview.com Understanding the interplay between different repair pathways and how defects in these pathways contribute to cancer susceptibility is a major focus. frontiersin.orgnih.gov This knowledge is essential for developing targeted cancer therapies that exploit vulnerabilities in the DDR of tumor cells. frontiersin.orgcrownbio.com
Single-Molecule and Structural Biology Studies of 7-Ethylguanine Processing by DNA Repair Enzymes and Polymerases
Understanding the molecular interactions between 7-EtG-containing DNA and the proteins that process it is key to elucidating its biological effects. Single-molecule techniques, such as single-molecule fluorescence microscopy, allow for the real-time observation of DNA repair enzymes as they locate and act on specific DNA lesions. nih.govbiorxiv.org These studies can provide unprecedented detail on the kinetics and mechanisms of repair. Concurrently, structural biology methods like X-ray crystallography are used to determine the three-dimensional structures of DNA polymerases and repair enzymes (like MPG) in complex with damaged DNA. escholarship.orgvanderbilt.eduembopress.orgrcsb.org These structures reveal the precise atomic interactions that govern lesion recognition, bypass, or excision, providing a mechanistic basis for the fidelity and efficiency of these critical cellular processes. escholarship.orgembopress.org
Q & A
Q. What methodologies enable cross-tissue comparison of 7-Ethyl-Gua (e.g., leukocyte vs. hepatic DNA)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
